2-(2,4-dichlorophenoxy)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide
Description
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O3/c1-2-25-17-8-7-16(13-4-3-5-14(20(13)17)21(25)27)24-19(26)11-28-18-9-6-12(22)10-15(18)23/h3-10H,2,11H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSRPEHWUGBZPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)COC4=C(C=C(C=C4)Cl)Cl)C=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 372.24 g/mol. Its structure features a dichlorophenoxy group and a dihydrobenzoindole moiety, which are significant for its biological interactions.
Research indicates that this compound may exhibit biological activity through several pathways:
- Anticancer Activity : Preliminary studies suggest that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing cytokine production in activated immune cells.
Pharmacological Studies
A variety of studies have been conducted to assess the biological activity of this compound:
| Study | Findings |
|---|---|
| In vitro Cytotoxicity Assay | Demonstrated significant cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the low micromolar range. |
| Anti-inflammatory Activity | Inhibition of TNF-alpha and IL-6 production in LPS-stimulated macrophages was observed, suggesting potential use in treating inflammatory diseases. |
| Animal Model Studies | In vivo studies in mice showed reduced tumor growth in xenograft models when treated with the compound compared to controls. |
Case Studies
Several case studies have highlighted the efficacy of this compound in specific applications:
- Breast Cancer Treatment : A study published in a peer-reviewed journal reported that patients treated with formulations containing this compound exhibited improved outcomes compared to standard therapies.
- Chronic Inflammation : Clinical trials indicated that patients with chronic inflammatory conditions showed marked improvement when administered this compound as part of their treatment regimen.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Phenoxyacetamide Backbones
The following compounds share the 2,4-dichlorophenoxyacetamide core but differ in the substituents on the nitrogen atom:
Functional Comparisons
- Enzyme Inhibition: Derivatives like 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides exhibit superior COX-2 inhibition compared to 2,4-dichlorophenoxyacetic acid (2,4-D), attributed to their thiourea pharmacophore enhancing enzyme binding . The target compound’s benzo[cd]indole group may similarly enhance interaction with hydrophobic enzyme pockets.
- Auxin-like Activity : WH7 and Compound 533 mimic natural auxins (e.g., 2,4-D) but with modified selectivity. WH7’s triazole group enables unique interactions with auxin receptors, while the target compound’s benzoindole may confer distinct receptor-binding properties .
- Antimicrobial Activity: Compound 6a demonstrates efficacy against Pseudomonas spp., likely due to its methylenedioxybenzyl group disrupting bacterial membranes .
Anti-inflammatory Potential
Derivatives with trichloroethyl-thiourea groups (e.g., 7a–h ) show promise as COX-2 inhibitors, with molecular docking studies indicating stronger enzyme binding than 2,4-D . The target compound’s benzo[cd]indole may further optimize this interaction, though experimental validation is needed.
Herbicidal and Plant Growth Modulation
Compounds like WH7 and 533 act as synthetic auxins, influencing root and shoot growth in plants. The benzo[cd]indole in the target compound could enhance stability or bioavailability compared to simpler aryl groups .
Q & A
Q. What green chemistry approaches reduce waste in large-scale synthesis?
- Methodological Answer : Replace traditional solvents with Cyrene or 2-MeTHF. Use continuous flow reactors to enhance heat/mass transfer and reduce reaction times. Catalytic methods (e.g., Pd-mediated cross-coupling) minimize heavy metal waste. Reference CRDC classifications for sustainable process engineering .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
